Fgfr3-IN-5
Description
Properties
Molecular Formula |
C24H24FN7O3 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6-[1-[1-(3-fluoro-1-prop-2-enoylazetidine-3-carbonyl)piperidin-4-yl]pyrazol-4-yl]-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24FN7O3/c1-3-21(33)30-14-24(25,15-30)23(34)29-6-4-19(5-7-29)31-13-18(11-27-31)16-8-20(35-2)22-17(9-26)10-28-32(22)12-16/h3,8,10-13,19H,1,4-7,14-15H2,2H3 |
InChI Key |
GUEZCEZQFMVREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C#N)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Fgfr3-IN-5: A Potent and Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-(1-{1-[3-fluoro-1-(prop-2-enoyl)azetidin-3-yl]carbonyl}piperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile . Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2446664-72-6 |
| Molecular Formula | C24H24FN7O3 |
| Molecular Weight | 477.49 g/mol |
A 2D representation of the chemical structure is provided below, generated from its IUPAC name.
Caption: 2D Chemical Structure of this compound.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched scientific literature or patents, a plausible synthetic route can be proposed based on the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process culminating in the coupling of the three main heterocyclic fragments: the pyrazolo[1,5-a]pyridine core, the piperidine linker, and the functionalized azetidine moiety.
A generalized, hypothetical workflow for the synthesis is presented below.
Fgfr3-IN-5 molecular formula and weight
An In-depth Technical Guide to Fgfr3-IN-5
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a member of the fibroblast growth factor receptor family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of FGFR3 signaling, often due to mutations leading to constitutive activation, is implicated in various developmental disorders and cancers, including bladder cancer and glioblastoma.[1][2][3] this compound is a potent and selective inhibitor of FGFR3, making it a valuable tool for cancer research.[4] This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental evaluation of this compound.
Physicochemical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| Molecular Formula | C24H24FN7O3 | [2][5] |
| Molecular Weight | 477.49 g/mol | [2][5] |
| CAS Number | 2446664-72-6 | [2][5] |
| Appearance | White to off-white solid | [2] |
Mechanism of Action and FGFR3 Signaling Pathway
This compound functions as a selective inhibitor of the FGFR3 tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are crucial for cell growth and survival.[3][6][7] this compound presumably binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Biological Activity and Selectivity
This compound has been demonstrated to be a highly potent inhibitor of FGFR3 with selectivity over other FGFR family members. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) | Cell Line / Assay | Reference |
| FGFR3 | 3 | Biochemical Assay | [4] |
| FGFR2 | 44 | Biochemical Assay | [4] |
| FGFR1 | 289 | Biochemical Assay | [4] |
| FGFR3 | 8 | HEK-293 Cells | [4] |
| FGFR1 | 59 | HEK-293 Cells | [4] |
Experimental Protocols
The following are generalized protocols for determining the IC50 value of this compound.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of an inhibitor.
Biochemical Kinase Assay (e.g., LanthaScreen™)
This protocol is a generalized method for determining the IC50 of an inhibitor in a biochemical assay.
Materials:
-
Recombinant FGFR3 kinase
-
Fluorescently labeled peptide substrate
-
Europium-labeled anti-phosphopeptide antibody
-
ATP
-
This compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Kinase Concentration Optimization: Determine the optimal concentration of FGFR3 kinase required to produce a significant signal change (EC80) in the presence of a high ATP concentration (e.g., 1 mM).
-
ATP Km Determination: Using the optimized kinase concentration, perform the assay with a serial dilution of ATP to determine the apparent Michaelis constant (Km) for ATP.
-
Inhibitor IC50 Determination: a. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the FGFR3 kinase at its optimized concentration (determined in step 1, adjusted for the ATP Km). c. Add the this compound dilutions to the wells. d. Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at the determined Km concentration). e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the signal by adding a solution containing EDTA and the Eu-labeled antibody. g. After another incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines that are dependent on FGFR3 signaling.
Materials:
-
Cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Inhibitor Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. c. Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium containing MTT. c. Add a solubilization buffer to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. uniprot.org [uniprot.org]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. FGFR3 - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactome | Signaling by FGFR3 [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-5: A Technical Guide to its Mechanism of Action on FGFR3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The document provides a comprehensive overview of its inhibitory effects on FGFR3 phosphorylation, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of FGFR3 Kinase Activity
This compound exerts its biological effect through the direct inhibition of the enzymatic activity of the FGFR3 tyrosine kinase. As a selective inhibitor, it demonstrates a higher potency for FGFR3 compared to other members of the FGFR family, namely FGFR1 and FGFR2. This selectivity is crucial for minimizing off-target effects in therapeutic applications. The primary mechanism involves this compound binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This action effectively blocks the autophosphorylation of the FGFR3 receptor, a critical step in the activation of its downstream signaling cascades.
In a cellular context, this compound has been shown to inhibit the phosphorylation of FGFR3 in HEK-293 cells, demonstrating its cell permeability and ability to engage its target within a biological system.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for FGFR3.
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | FGFR3 | 3 |
| FGFR2 | 44 | |
| FGFR1 | 289 | |
| Cellular Phosphorylation Assay (HEK-293 cells) | FGFR3 | 8 |
| FGFR1 | 59 |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to characterize the activity of FGFR3 inhibitors like this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase enzyme, such as the ADP-Glo™ Kinase Assay.[1]
Objective: To determine the IC50 value of this compound against purified recombinant FGFR3 kinase.
Materials:
-
Recombinant human FGFR3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant FGFR3 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the FGFR3 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular FGFR3 Phosphorylation Assay (Representative Protocol)
This protocol outlines a general procedure for measuring the inhibition of FGFR3 autophosphorylation in a cellular context using a Western blot-based method.[2]
Objective: To determine the cellular potency (IC50) of this compound in inhibiting FGFR3 phosphorylation in a cell line overexpressing FGFR3.
Materials:
-
HEK-293 cells (or another suitable cell line) transfected with an expression vector for human FGFR3.
-
Cell culture medium and supplements.
-
This compound (or other test inhibitor).
-
Fibroblast Growth Factor (FGF) ligand (e.g., FGF1 or FGF2) for stimulating the receptor.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-FGFR (pY653/654) and anti-total-FGFR3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Seed FGFR3-expressing HEK-293 cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to reduce basal receptor activation.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a pre-determined concentration of an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce FGFR3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-FGFR3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FGFR3 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated FGFR3 to total FGFR3.
-
The cellular IC50 is determined by plotting the normalized phospho-FGFR3 signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the biological context and experimental procedures.
Caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Biochemical FGFR3 Kinase Assay.
Caption: Workflow for a Cellular FGFR3 Phosphorylation Assay.
References
The Discovery and Development of Fgfr3-IN-5: A Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document details the compound's biochemical and cellular activity, the underlying signaling pathways, and the experimental methodologies employed in its characterization.
Introduction to FGFR3 and Its Role in Disease
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often due to activating mutations or gene fusions, is a known driver in various cancers, including bladder cancer, and is also associated with skeletal dysplasias like achondroplasia.[2] The development of selective FGFR3 inhibitors is therefore a promising therapeutic strategy for these conditions.
Discovery of this compound
This compound, also referred to as compound 37, was identified as a potent and selective inhibitor of FGFR3. While the specific discovery process is not publicly detailed, it likely emerged from a screening campaign followed by structure-activity relationship (SAR) optimization to achieve high potency and selectivity for FGFR3 over other FGFR family members.
Chemical Structure
The exact chemical structure of this compound is not publicly disclosed in the available resources.
Biochemical and Cellular Activity
This compound demonstrates high potency against FGFR3 with significant selectivity over other FGFR isoforms.
Data Presentation
| Target | IC50 (nM) |
| FGFR3 | 3 |
| FGFR2 | 44 |
| FGFR1 | 289 |
| Cellular Assay | Cell Line | IC50 (nM) |
| FGFR3 Phosphorylation | HEK-293 | 8 |
| FGFR1 Phosphorylation | HEK-293 | 59 |
Signaling Pathways
FGFR3 Signaling Pathway
Activation of FGFR3 by its fibroblast growth factor (FGF) ligands leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1, FGFR2, and FGFR3 kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.
-
The assay is performed in a 384-well plate format.
-
A solution of this compound is serially diluted in DMSO.
-
The kinase, a peptide substrate, and ATP are incubated with varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular FGFR Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit FGFR phosphorylation in a cellular context.
Methodology:
-
HEK-293 cells are cultured to sub-confluency in appropriate media.
-
Cells are serum-starved overnight to reduce basal receptor phosphorylation.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with a recombinant FGF ligand to induce FGFR phosphorylation.
-
Following stimulation, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FGFR and total FGFR.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of phosphorylated to total FGFR is calculated.
-
IC50 values are determined from the dose-response curve.
Experimental Workflow
The discovery and preclinical development of a selective kinase inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
Conclusion
This compound is a potent and selective inhibitor of FGFR3 with promising activity in both biochemical and cellular assays. Its high selectivity for FGFR3 over other isoforms suggests a potential for a favorable therapeutic window. Further preclinical and clinical studies would be necessary to fully elucidate its therapeutic potential in FGFR3-driven cancers and other diseases.
References
Fgfr3-IN-5: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2446664-72-6
This in-depth technical guide provides comprehensive information on Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR3 signaling pathway.
Core Product Information
This compound is a small molecule inhibitor with high affinity and selectivity for FGFR3, a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, most notably bladder cancer.[1][2] Its ability to selectively block FGFR3 signaling makes it a valuable tool for preclinical research and a potential candidate for further drug development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2446664-72-6 | [3] |
| Molecular Formula | C₂₄H₂₄FN₇O₃ | MedChemExpress |
| Molecular Weight | 477.49 g/mol | MedChemExpress |
| Purity | >99% (typical) | [4] |
| Appearance | Crystalline solid | N/A |
Solubility and Storage
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Stock solutions |
| In vivo formulation 1 | 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. |
| In vivo formulation 2 | 5 mg/mL | 10% DMSO, 90% Corn Oil. Requires sonication. |
Storage: Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]
Biological Activity and Selectivity
This compound demonstrates potent and selective inhibition of FGFR family kinases. The inhibitory activity has been characterized in both biochemical and cellular assays.
Biochemical Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| FGFR3 | 3 |
| FGFR2 | 44 |
| FGFR1 | 289 |
Data from MedChemExpress product information.[4]
Cellular FGFR Phosphorylation Inhibition
| Target in Cells | IC₅₀ (nM) | Cell Line |
| FGFR3 | 8 | HEK-293 |
| FGFR1 | 59 | HEK-293 |
Data from MedChemExpress product information.[4]
Mechanism of Action and Signaling Pathways
FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways are crucial for cell proliferation, differentiation, and survival.[5] Dysregulation of FGFR3 signaling, through mutations, fusions, or amplifications, is a known driver in several cancers.[1] this compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream pathways.
The primary signaling cascades initiated by FGFR3 include:
-
RAS-MAPK Pathway: Mediates cell proliferation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Influences cell motility and calcium signaling.
-
STAT Pathway: Involved in cell survival and differentiation.
Figure 1: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed synthesis and experimental protocols for this compound are not publicly available, this section outlines representative methodologies for the characterization of such an inhibitor.
Biochemical Kinase Assay (Representative Protocol)
A common method for determining the IC₅₀ of a kinase inhibitor is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human FGFR3 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
-
This compound serially diluted in DMSO.
-
ATP solution.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR3 enzyme.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cellular Phosphorylation Assay (Representative Protocol)
Western blotting is a standard technique to assess the inhibition of receptor phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of FGFR3 and its downstream effectors (e.g., ERK, AKT) in a relevant cell line.
Materials:
-
A human cancer cell line with known FGFR3 activation (e.g., a bladder cancer cell line with an activating FGFR3 mutation).
-
This compound.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-FGFR3, total FGFR3, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes, if the cell line does not have a constitutively active mutant.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and apply ECL substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental and Logical Workflows
The characterization of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.
Figure 2: A representative experimental workflow for the characterization of an FGFR inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of FGFR3 in health and disease. Its high potency and selectivity make it a strong candidate for preclinical studies targeting FGFR3-driven cancers. This guide provides a foundational understanding of its properties and the methodologies for its investigation, serving as a resource for the scientific community engaged in cancer research and drug discovery. Further studies are warranted to explore its therapeutic potential in relevant in vivo models.
References
- 1. A Novel FGFR3 Splice Variant Preferentially Expressed in African American Prostate Cancer Drives Aggressive Phenotypes and Docetaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Fibroblast Growth Factor Receptor 3 (FGFR3) as a Protein Receptor for Botulinum Neurotoxin Serotype A (BoNT/A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Role of FGFR3 signaling in tumorigenesis
An In-depth Technical Guide to the Role of FGFR3 Signaling in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in normal physiological processes, including bone development and tissue homeostasis.[1][2] However, aberrant activation of FGFR3 signaling has been identified as a potent oncogenic driver in a variety of human cancers.[3][4] Dysregulation occurs through several mechanisms, most notably activating point mutations, gene fusions, and gene amplification leading to overexpression. These alterations result in constitutive, ligand-independent activation of the kinase, driving downstream signaling pathways that promote cell proliferation, survival, and migration. This guide provides a comprehensive overview of the FGFR3 signaling pathway, the mechanisms of its dysregulation in cancer, its role in specific malignancies, current therapeutic strategies, and detailed experimental protocols for its study.
The Canonical FGFR3 Signaling Pathway
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[5] Structurally, FGFR3 includes an extracellular domain with three immunoglobulin (Ig)-like domains, a single transmembrane helix, and an intracellular tyrosine kinase domain.[4][5]
The canonical activation cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to the extracellular domain, a process facilitated by heparan sulfate proteoglycans (HSPGs).[2][4][6] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains.[4][7]
This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways critical for cellular function:[7][8]
-
RAS/MAPK Pathway: Activated FGFR3 recruits FRS2 (FGFR Substrate 2), which in turn recruits GRB2 and SOS, leading to the activation of RAS and the subsequent MAPK/ERK cascade. This pathway is a primary driver of cell proliferation.[7][9]
-
PI3K/AKT Pathway: The FRS2-GRB2 complex can also recruit GAB1, which activates Phosphoinositide 3-kinase (PI3K). PI3K then activates AKT, a key mediator of cell survival and apoptosis inhibition.[8][10]
-
JAK/STAT Pathway: FGFR3 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, which translocate to the nucleus to regulate gene expression related to cell growth and differentiation.[8][11]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) can be directly activated by FGFR3, leading to the hydrolysis of PIP2 into IP3 and DAG. This results in increased intracellular calcium and activation of Protein Kinase C (PKC), influencing cell migration and proliferation.[7][10]
References
- 1. promega.com [promega.com]
- 2. Reactome | Signaling by FGFR3 [reactome.org]
- 3. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FGFR3 - My Cancer Genome [mycancergenome.org]
- 9. Activated fibroblast growth factor receptor 3 is an oncogene that contributes to tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of FGFR3 actions in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell responses to FGFR3 signalling: growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Fgfr3-IN-5: A Potent and Selective FGFR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic physicochemical properties, mechanism of action, and relevant experimental data for Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Physicochemical Properties
This compound is a small molecule inhibitor with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄FN₇O | [1] |
| Molecular Weight | 477.49 g/mol | [1] |
| CAS Number | 2446664-72-6 | [1] |
| Appearance | Solid | [1] |
| Purity | 99.16% | [1] |
| Solubility | DMSO: ≥ 50 mg/mL | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR3. Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in various cancers, particularly bladder cancer.[2][3] FGFR3 activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[4] By blocking the ATP-binding site of the FGFR3 kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting tumor growth.
Below is a diagram illustrating the FGFR3 signaling pathway and the point of intervention for this compound.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of FGFR family kinases in biochemical assays.
| Target Kinase | IC₅₀ (nM) | Reference |
| FGFR3 | 3 | [1] |
| FGFR2 | 44 | [1] |
| FGFR1 | 289 | [1] |
In a cell-based assay using HEK-293 cells, this compound was shown to inhibit the phosphorylation of FGFR3 and FGFR1.[1]
| Target | Cellular IC₅₀ (nM) | Cell Line | Assay Conditions | Reference |
| FGFR3 Phosphorylation | 8 | HEK-293 | 5 mM this compound, 1h incubation | [1] |
| FGFR1 Phosphorylation | 59 | HEK-293 | 5 mM this compound, 1h incubation | [1] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are representative methodologies for key assays used in the characterization of FGFR inhibitors.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol is a generalized example based on common industry practices for determining the IC₅₀ of a kinase inhibitor.
Objective: To determine the concentration of this compound required to inhibit 50% of FGFR3 kinase activity.
Materials:
-
Recombinant human FGFR3 kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).[5]
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[5]
-
384-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of recombinant FGFR3 kinase to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents followed by luminescence reading.[5]
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Phosphorylation Assay (Example Protocol)
This protocol is a generalized example for assessing the inhibition of receptor phosphorylation in a cellular context.
Objective: To measure the ability of this compound to inhibit FGFR3 phosphorylation in a cellular context.
Materials:
-
A human cell line expressing FGFR3 (e.g., HEK-293, or a bladder cancer cell line like RT112).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Fibroblast Growth Factor (FGF) ligand (e.g., FGF1 or FGF2) to stimulate the receptor.
-
Lysis buffer.
-
Antibodies: anti-phospho-FGFR3 and anti-total-FGFR3.
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in multi-well plates and grow to a suitable confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1 hour).[1]
-
Stimulate the cells with an FGF ligand for a short period (e.g., 15 minutes) to induce FGFR3 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated and total FGFR3 by Western blotting using specific antibodies.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total FGFR3 for each treatment condition to determine the inhibitory effect of this compound.
Drug Discovery and Development Workflow
The development of a selective kinase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Conclusion
This compound is a potent and selective inhibitor of FGFR3 with promising in vitro activity. Its high selectivity for FGFR3 over other FGFR family members suggests a potential for a favorable therapeutic window. Further preclinical studies, including in vivo efficacy in relevant cancer models and comprehensive pharmacokinetic and toxicological profiling, are necessary to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers [mdpi.com]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Fgfr3-IN-5 in Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR3 signaling, driven by mutations, fusions, or overexpression, is a key oncogenic driver in a significant subset of bladder cancers.[4][5] These alterations lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting tumorigenesis.[6][7] Consequently, FGFR3 has emerged as a promising therapeutic target for bladder cancer.[1][4]
Fgfr3-IN-5 is a potent and highly selective inhibitor of FGFR3. Its selectivity for FGFR3 over other FGFR family members makes it a valuable tool for investigating the specific role of FGFR3 in bladder cancer and a potential candidate for targeted therapy. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in bladder cancer cell lines.
This compound: A Selective FGFR3 Inhibitor
This compound demonstrates potent and selective inhibition of FGFR3 kinase activity. In biochemical assays, it exhibits significantly higher potency against FGFR3 compared to other FGFR family members.[8]
Table 1: In Vitro Kinase Inhibitory Activity of this compound [8]
| Kinase | IC50 (nM) |
| FGFR3 | 3 |
| FGFR2 | 44 |
| FGFR1 | 289 |
In a cellular context, this compound effectively inhibits the phosphorylation of FGFR3.
Table 2: Cellular Inhibitory Activity of this compound in HEK-293 Cells [8]
| Target | IC50 (nM) |
| FGFR3 Phosphorylation | 8 |
| FGFR1 Phosphorylation | 59 |
Key Signaling Pathway
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR3 [label="FGFR3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_FGFR3 [label="Phosphorylated\nFGFR3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fgfr3_IN_5 [label="this compound", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335", penwidth=2, color="#EA4335"];
// Edges FGF -> FGFR3 [label="Binds"]; FGFR3 -> P_FGFR3 [label="Dimerization &\nAutophosphorylation"]; P_FGFR3 -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Transcription\nFactor Activation"]; P_FGFR3 -> PI3K; PI3K -> AKT; AKT -> Proliferation; Fgfr3_IN_5 -> P_FGFR3 [arrowhead=tee, label="Inhibits", color="#EA4335"]; } mend Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection
The choice of bladder cancer cell lines is critical for studying the effects of an FGFR3 inhibitor. It is recommended to use cell lines with well-characterized FGFR3 alterations.
Table 3: Recommended Bladder Cancer Cell Lines
| Cell Line | FGFR3 Status | Recommended Use |
| 5637 | Wild-type FGFR3 overexpression | Investigating inhibitors targeting overexpressed receptors. |
| RT112 | FGFR3-TACC3 fusion | Studying inhibitors against constitutively active fusion proteins. |
| UM-UC-3 | Low/no FGFR3 expression | Negative control to demonstrate specificity of the inhibitor. |
| T24 | Wild-type FGFR3 | General bladder cancer cell line for baseline comparisons. |
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of bladder cancer cells.
Workflow:
Materials:
-
Bladder cancer cell lines (e.g., 5637, RT112, UM-UC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of FGFR3 Signaling
This protocol assesses the effect of this compound on the phosphorylation of FGFR3 and its downstream targets, such as ERK.
Workflow:
Materials:
-
Bladder cancer cell lines
-
Complete growth medium and serum-free medium
-
This compound
-
Recombinant human FGF1 (optional, for stimulating FGFR3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR3, anti-FGFR3, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2-4 hours.
-
(Optional) Stimulate the cells with FGF1 (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL reagent and an imaging system.
In Vitro Kinase Assay
This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant FGFR3. Commercial kits are available for this purpose.
Logical Relationship:
Materials:
-
Recombinant human FGFR3 kinase
-
Kinase assay buffer
-
ATP
-
FGFR3 peptide substrate (e.g., Poly(Glu, Tyr))
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add this compound or vehicle control.
-
Add recombinant FGFR3 kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Interpretation and Troubleshooting
-
Cell Viability Assay: A dose-dependent decrease in cell viability in FGFR3-dependent cell lines (5637, RT112) and minimal effect in FGFR3-low cells (UM-UC-3) would indicate specific on-target activity.
-
Western Blot: Successful inhibition should show a decrease in the phosphorylation of FGFR3 and ERK in response to this compound treatment, without affecting the total protein levels.
-
Kinase Assay: This assay provides a direct measure of the inhibitor's potency against the isolated enzyme, which should correlate with the biochemical IC50 values.
For troubleshooting, ensure proper cell health, accurate reagent concentrations, and appropriate incubation times. If unexpected results occur, verify the FGFR3 status of the cell lines and the activity of the recombinant kinase.
References
- 1. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. FGFR3 Kinase Enzyme System [promega.com]
- 4. biosb.com [biosb.com]
- 5. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fgfr3-IN-5 Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR3 signaling, often due to mutations or overexpression, is implicated in various cancers, including multiple myeloma and bladder cancer, as well as in developmental disorders like achondroplasia.[1][2][3] Consequently, FGFR3 has emerged as a significant therapeutic target for the development of novel cancer therapies. Fgfr3-IN-5 is a potent and selective inhibitor of FGFR3 kinase activity. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cell-based assays, aiding in the evaluation of its therapeutic potential.
Mechanism of Action: FGFR3 Signaling
FGFR3 is activated upon binding of its fibroblast growth factor (FGF) ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes such as proliferation and survival.[4] this compound exerts its inhibitory effect by competing with ATP for the binding site in the FGFR3 kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.
Key Signaling Pathways
dot graph FGFR3_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR3 [label="FGFR3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Dimerization & Autophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fgfr3_IN_5 [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR3 [color="#202124"]; FGFR3 -> P1 [color="#202124"]; P1 -> RAS [color="#202124"]; P1 -> PI3K [color="#202124"]; RAS -> RAF -> MEK -> ERK -> Proliferation [color="#34A853"]; PI3K -> AKT -> Proliferation [color="#EA4335"]; Fgfr3_IN_5 -> FGFR3 [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Data Presentation: Anti-proliferative Activity of FGFR3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR3 inhibitors in different cancer cell lines, providing a comparative reference for the expected potency of this compound.
| Cell Line | Cancer Type | FGFR3 Status | Inhibitor | IC50 (nM) | Reference |
| KMS-11 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~15 | [5] |
| KMS-18 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~25 | [5] |
| OPM-2 | Multiple Myeloma | t(4;14) Translocation | PD173074 | ~20 | [5] |
| RT-112 | Bladder Cancer | FGFR3 Overexpression | Monoclonal Antibody | Inhibition Observed | [6] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Erdafitinib | Inhibition Observed | |
| KATO-III | Gastric Cancer | FGFR2 Amplification | Erdafitinib | Inhibition Observed |
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the MTT assay and the BrdU incorporation assay.
Experimental Workflow: Cell-Based Proliferation Assay
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#202124"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Incubate (24h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(Varying Concentrations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate (48-72h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Proliferation Assay\n(MTT or BrdU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance/\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> Assay; Assay -> Measurement; Measurement -> Analysis; Analysis -> End; } caption: General workflow for a cell-based proliferation assay.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
FGFR3-expressing cancer cell lines (e.g., KMS-11, RT-112)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: BrdU Cell Proliferation Assay
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into the newly synthesized DNA of proliferating cells.[10][11]
Materials:
-
FGFR3-expressing cancer cell lines (e.g., KMS-11, RT-112)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Fixing/Denaturing Solution[10]
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)[10]
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)[10]
-
Stop Solution[13]
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
BrdU Labeling:
-
After the 48-72 hour treatment period, add 10 µL of BrdU labeling reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.[13]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[13]
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[13]
-
Wash the wells multiple times with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of the substrate solution and incubate until color develops. Add stop solution to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance (for HRP) or fluorescence (for fluorophore-conjugated antibodies) using a microplate reader.
-
-
Data Analysis:
-
Perform data analysis as described in the MTT assay protocol to determine the IC50 value of this compound.
-
Conclusion
These detailed protocols provide a robust framework for evaluating the anti-proliferative effects of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, facilitating the characterization of this novel FGFR3 inhibitor and its potential as a targeted cancer therapeutic. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and consistent results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. FGFR3 has tumor suppressor properties in cells with epithelial phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-based targeting of FGFR3 in bladder carcinoma and t(4;14)-positive multiple myeloma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR3 signaling and function in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for In Vivo Administration of FGFR3 Inhibitors
Disclaimer: Specific in vivo dosing and administration protocols for a compound designated "Fgfr3-IN-5" are not publicly available. The following application notes and protocols have been developed based on published data for other potent and selective FGFR3 inhibitors, such as Dovitinib (TKI-258), PD173074, and Erdafitinib. These notes are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development and oncology research.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR3 signaling, due to mutations, fusions, or overexpression, is a known driver in various cancers, including bladder cancer, multiple myeloma, and cervical cancer. Small molecule inhibitors targeting FGFR3 have emerged as a promising therapeutic strategy. This document provides detailed information on the dosing and administration of representative FGFR3 inhibitors for in vivo experiments, summarizing key quantitative data and providing standardized experimental protocols.
Data Presentation
Table 1: In Vivo Dosing and Administration of Representative FGFR3 Inhibitors
| Compound | Animal Model | Tumor Model | Administration Route | Dose | Dosing Schedule | Key Findings | Reference |
| Dovitinib (TKI-258) | Mice | LoVo or HT-29 human tumor xenografts | Oral | 70 mg/kg | Daily | Delayed tumor growth | [3] |
| Dovitinib (TKI-258) | Mice | KMS11 xenograft myeloma model | Oral | 10, 30, or 60 mg/kg | Daily | Dose-dependent inhibition of tumor growth | [4] |
| PD173074 | Mice | Angiogenesis model (FGF or VEGF induced) | Not specified | 1 or 2 mg/kg/day | Daily | Dose-dependent blockade of angiogenesis | [5][6][7] |
| PD173074 | Nude Mice | Mutant FGFR3-transfected NIH 3T3 cells | Not specified | Not specified | Not specified | Inhibition of in vivo tumor growth | [5][7] |
| Erdafitinib | Nude Mice | A549 xenograft mouse model | Intraperitoneal injection | 10 mg/kg/day | Daily for 21 days | Significant inhibition of tumor growth and volume | [8] |
| Erdafitinib | Rats | Not specified | Oral | 4 mg/kg | Single dose | Pharmacokinetic profiling | [9][10] |
| Erdafitinib | Dogs | Not specified | Oral | 0.25 mg/kg | Single dose | Pharmacokinetic profiling | [9][10] |
Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell proliferation and survival. The primary pathways activated by FGFR3 include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the JAK/STAT pathway.[11][12] Small molecule inhibitors of FGFR3 typically act by competing with ATP for binding to the kinase domain, thereby preventing receptor phosphorylation and subsequent downstream signaling.
Caption: FGFR3 signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of an FGFR3 inhibitor using a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture a human cancer cell line with a known FGFR3 alteration (e.g., mutation or overexpression) in appropriate media.
- Harvest cells during the logarithmic growth phase.
- Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Animal Grouping:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the FGFR3 inhibitor formulation for the desired administration route (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[13]
- Administer the inhibitor or vehicle control to the respective groups according to the dosing schedule determined from pilot studies.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- Observe the animals for any signs of toxicity.
- At the end of the study (defined by a predetermined tumor volume endpoint or time), euthanize the mice and excise the tumors.
- Measure the final tumor weight.
5. Pharmacodynamic Analysis (Optional):
- A subset of tumors can be collected at specific time points after the final dose to assess target engagement.
- Analyze tumor lysates by Western blotting to measure the phosphorylation levels of FGFR3 and downstream signaling proteins (e.g., p-ERK, p-AKT).
Protocol 2: Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of an FGFR3 inhibitor after oral administration.
1. Animal Dosing:
- Fast the animals (e.g., rats or mice) overnight before dosing.
- Administer a single dose of the FGFR3 inhibitor via oral gavage.
2. Blood Sampling:
- Collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Storage:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the FGFR3 inhibitor in plasma.
- Analyze the plasma samples to determine the drug concentration at each time point.
5. Pharmacokinetic Parameter Calculation:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel FGFR3 inhibitor.
Caption: In vivo experimental workflow for an FGFR3 inhibitor.
References
- 1. Reactome | Signaling by FGFR3 [reactome.org]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition in rats, dogs, and humans of erdafitinib, an orally administered potent pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Fgfr3-IN-5: Application in Studying Downstream Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers and developmental disorders. Fgfr3-IN-5 is a potent and selective inhibitor of FGFR3, making it a valuable tool for investigating the intricate downstream signaling cascades regulated by this receptor. These application notes provide detailed protocols and guidelines for utilizing this compound to study its impact on key signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.
Quantitative Data
This compound exhibits high selectivity for FGFR3 over other FGFR family members. The following table summarizes the in vitro inhibitory activity of this compound.
| Target | IC50 (nM) | Reference |
| FGFR3 | 3 | [1] |
| FGFR2 | 44 | [1] |
| FGFR1 | 289 | [1] |
In cellular assays, this compound has been shown to effectively inhibit the phosphorylation of FGFR3.
| Assay | Cell Line | IC50 (nM) | Reference |
| FGFR3 Phosphorylation | HEK-293 | 8 | [1] |
| FGFR1 Phosphorylation | HEK-293 | 59 | [1] |
Signaling Pathways and Experimental Workflows
FGFR3 Downstream Signaling Pathways
Activation of FGFR3 initiates a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK, PI3K-AKT, and STAT pathways. This compound can be used to dissect the contribution of FGFR3 activity to each of these cascades.
Experimental Workflow for Studying Downstream Signaling
A general workflow to investigate the effect of this compound on downstream signaling pathways is outlined below. This typically involves cell culture, treatment with the inhibitor, and subsequent analysis of key signaling proteins.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling Pathways
This protocol describes how to assess the phosphorylation status of key proteins in the MAPK (ERK), PI3K-AKT (AKT), and STAT (STAT3) pathways following treatment with this compound.
Materials:
-
Cell line expressing FGFR3 (e.g., KMS-11, bladder cancer cell lines with FGFR3 mutations)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
Optional: Stimulate cells with an appropriate FGF ligand (e.g., FGF1 or FGF9) for 15-30 minutes before lysis to induce FGFR3 activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Protocol 2: Cell Viability Assay
This protocol is to determine the effect of this compound on the viability of cancer cell lines with aberrant FGFR3 signaling.
Materials:
-
Cancer cell line with known FGFR3 alterations
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete medium. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for elucidating the role of FGFR3 in various cellular processes. The protocols outlined above provide a framework for researchers to investigate the impact of this inhibitor on downstream signaling pathways and cellular phenotypes. By carefully designing and executing these experiments, scientists can gain valuable insights into the mechanisms of FGFR3-driven diseases and contribute to the development of novel therapeutic strategies.
References
Application Notes and Protocols for Cell Viability Assay with Fgfr3-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR3 signaling, often due to mutations or gene amplifications, is implicated in the pathogenesis of various cancers, including bladder carcinoma, multiple myeloma, and cervical cancer, making it a compelling target for therapeutic intervention.[2][4][5] Fgfr3-IN-5 is a novel and potent small molecule inhibitor designed to selectively target the kinase activity of FGFR3, thereby impeding downstream signaling cascades and inhibiting the growth of FGFR3-dependent cancer cells.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The provided methodologies can be adapted for other similar tetrazolium-based assays (e.g., XTT, MTS) or luminescence-based assays (e.g., CellTiter-Glo®).
Mechanism of Action and Signaling Pathway
FGFR3 activation, typically initiated by the binding of a fibroblast growth factor (FGF) ligand, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various signaling proteins, triggering downstream pathways critical for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[2][3] this compound is designed to competitively bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades. This inhibition is expected to lead to cell cycle arrest and/or apoptosis in cancer cells that are dependent on FGFR3 signaling for their proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The FGF/FGFR System in Breast Cancer: Oncogenic Features and Therapeutic Perspectives [mdpi.com]
- 4. Targeting Mutant Fibroblast Growth Factor Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FGFR3 Inhibitors in Xenograft Models of Human Cancers
A Representative Study Featuring the Selective FGFR2/3 Inhibitor INCB126503
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway, particularly through mutations, fusions, or amplification of FGFR3, is a known oncogenic driver in a variety of human cancers, including bladder carcinoma and multiple myeloma. Consequently, the development of selective FGFR3 inhibitors represents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the use of a representative selective FGFR3 inhibitor, INCB126503, in preclinical xenograft models of human cancers. While the user initially inquired about "Fgfr3-IN-5," publicly available in-vivo xenograft data for this specific compound is limited. Therefore, we are using the well-characterized, potent, and selective FGFR2/3 inhibitor INCB126503 as a representative agent to illustrate the application of such compounds in preclinical cancer research. INCB126503 has demonstrated significant, dose-dependent antitumor efficacy in xenograft models harboring FGFR3 genetic alterations.[1][2]
Data Presentation: In Vivo Efficacy of INCB126503
The following tables summarize the quantitative data from preclinical studies of INCB126503 in xenograft models of human cancers with FGFR3 alterations.
Table 1: In Vivo Efficacy of INCB126503 in a Bladder Cancer Xenograft Model (RT112)
| Cell Line | Cancer Type | FGFR3 Alteration | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| RT112 | Bladder Carcinoma | FGFR3-TACC3 Fusion | Nude | INCB126503 | 30 mg/kg, BID | Significant | [3] |
| RT112 | Bladder Carcinoma | FGFR3-TACC3 Fusion | Nude | PD173074 (pan-FGFR inhibitor) | 25 mg/kg, QD | Significant | [3] |
Table 2: In Vivo Efficacy of INCB126503 in a Multiple Myeloma Xenograft Model (OPM-2)
| Cell Line | Cancer Type | FGFR3 Alteration | Mouse Strain | Treatment | Dosing Schedule | TGI (%) | Reference |
| OPM-2 | Multiple Myeloma | t(4;14) Translocation | SCID | INCB126503 | 10 mg/kg, BID | Not specified | [1] |
| OPM-2 | Multiple Myeloma | t(4;14) Translocation | SCID | INCB126503 | 30 mg/kg, BID | Not specified | [1] |
Note: Specific percentage of tumor growth inhibition for INCB126503 in the OPM-2 model was not detailed in the available abstracts, but the study reported dose-dependent tumor growth inhibition.
Signaling Pathway
The FGFR3 signaling pathway plays a crucial role in cell growth and survival. Upon activation by its ligand (e.g., FGFs), FGFR3 dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis. In cancer, activating mutations or fusions of FGFR3 lead to constitutive activation of these pathways, driving uncontrolled tumor growth. Selective inhibitors like INCB126503 block the ATP binding site of the FGFR3 kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream oncogenic signaling.
Figure 1: Simplified FGFR3 signaling pathway and the mechanism of action of INCB126503.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of INCB126503 in xenograft models.
Cell Culture and Preparation for Implantation
-
Cell Lines:
-
RT112: Human bladder carcinoma cell line harboring an FGFR3-TACC3 fusion.
-
OPM-2: Human multiple myeloma cell line with a t(4;14) translocation leading to FGFR3 overexpression.
-
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting:
-
For adherent cells (RT112), wash with PBS and detach using trypsin-EDTA.
-
For suspension cells (OPM-2), collect by centrifugation.
-
Wash cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice to prevent Matrigel solidification.
-
Xenograft Tumor Implantation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm^3.
-
Inhibitor Preparation and Administration
-
Formulation: Prepare INCB126503 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer the inhibitor or vehicle control to the respective groups of mice via oral gavage at the specified dose and schedule (e.g., 30 mg/kg, twice daily).
In Vivo Efficacy Assessment
-
Tumor Measurements: Continue to measure tumor volumes twice weekly throughout the study.
-
Body Weight: Monitor the body weight of the mice twice weekly as a measure of general health and potential toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3), or at a specified time point.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.
-
Figure 2: General experimental workflow for assessing the in vivo efficacy of an FGFR3 inhibitor.
Pharmacodynamic Analysis (Optional)
To confirm the on-target activity of INCB126503 in vivo, pharmacodynamic studies can be performed.
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, collect tumor tissue at various time points after the final dose of the inhibitor.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor samples.
-
Perform Western blotting to assess the phosphorylation status of FGFR3 and downstream signaling proteins such as ERK and AKT.
-
A reduction in the levels of phosphorylated FGFR3, p-ERK, and p-AKT in the tumors from the treated group compared to the control group would confirm the on-target activity of INCB126503.
-
The selective FGFR3 inhibitor INCB126503 demonstrates significant antitumor activity in preclinical xenograft models of human cancers harboring FGFR3 alterations. The protocols and data presented here provide a framework for researchers to design and execute their own in vivo studies to evaluate novel FGFR3 inhibitors. Careful selection of appropriate cell line models with documented FGFR3 aberrations is crucial for the successful preclinical evaluation of these targeted therapies.
References
- 1. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 2. Item - Discovery of INCB126503 as a Potent and Selective FGFR2/3 Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 3. An FGFR3/MYC positive feedback loop provides new opportunities for targeted therapies in bladder cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Potency Determination of Fgfr3-IN-5 via In Vitro Kinase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the potency of Fgfr3-IN-5, a putative inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), using a luminescence-based in vitro kinase activity assay. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods to calculate the IC50 value, a key metric for inhibitor potency. Additionally, it includes an overview of the FGFR3 signaling pathway and a summary of potency data for other known FGFR inhibitors for comparative purposes.
Introduction to FGFR3 Signaling
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is implicated in various cancers, including bladder cancer and multiple myeloma, as well as in skeletal dysplasias like achondroplasia.[1][2][3]
Upon binding to its fibroblast growth factor (FGF) ligand, FGFR3 dimerizes, leading to the autophosphorylation of its intracellular kinase domain. This activation initiates several downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cellular responses.[2] The development of small molecule inhibitors that target the ATP-binding site of the FGFR3 kinase domain is a key strategy for treating FGFR3-driven diseases. Determining the potency of these inhibitors, such as this compound, is a critical step in their preclinical evaluation.
Principle of the Kinase Activity Assay
The potency of this compound is determined by measuring its ability to inhibit the enzymatic activity of recombinant human FGFR3. This protocol utilizes a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced during the kinase reaction.[4][5]
The kinase reaction is performed by incubating FGFR3 enzyme with a generic substrate (e.g., Poly(Glu,Tyr)) and ATP. In the presence of an active kinase, ATP is converted to ADP. After the reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced back into ATP, which then fuels a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[4] By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Potency of FGFR Inhibitors
The potency of a kinase inhibitor is typically reported as its half-maximal inhibitory concentration (IC50). The table below summarizes the biochemical IC50 values for several known FGFR inhibitors against FGFR family kinases. This data provides a benchmark for evaluating the potency and selectivity of new compounds like this compound.
| Compound Name | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Citation(s) |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [6] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | [6] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | [6] |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | [6] |
| Compound 19 | 27 | 1.8 | 2.0 | 157 | [7] |
| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 | [8] |
| This compound | TBD | TBD | TBD | TBD |
TBD: To Be Determined by the described experimental protocol.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound against FGFR3 using a luminescence-based kinase assay in a 384-well plate format.
Materials and Reagents
-
Enzyme: Recombinant Human FGFR3 (e.g., Promega, #VA7459)[9]
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich or included in kit)[9]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101)[4]
-
Test Compound: this compound, dissolved in 100% DMSO
-
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT[5]
-
Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3572)
-
Equipment: Multichannel pipettes, plate shaker, luminometer capable of reading multi-well plates.
Experimental Workflow Diagram
Detailed Protocol
-
Compound Preparation:
-
Prepare a serial dilution series of this compound. Start with a high concentration (e.g., 1 mM) in 100% DMSO.
-
Perform 1:3 or 1:5 serial dilutions in DMSO to create a 10-point concentration curve.
-
Include a DMSO-only control (vehicle).
-
-
Reaction Setup (Total Volume: 5 µL):
-
Using a low-volume 384-well plate, add 1 µL of the serially diluted this compound or DMSO vehicle to the appropriate wells.
-
Prepare the FGFR3 enzyme solution in 1X Kinase Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng/well. Add 2 µL of the enzyme solution to each well.
-
Prepare the Substrate/ATP mixture in 1X Kinase Buffer. Use a final concentration of ~25-50 µM ATP and 0.1-0.2 µg/µL Poly(Glu,Tyr) substrate.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.
-
Controls:
-
0% Inhibition (High Signal): Enzyme + Substrate/ATP + DMSO
-
100% Inhibition (Low Signal): Substrate/ATP + DMSO (no enzyme)
-
-
-
Kinase Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 to 120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Mix the plate on a shaker for 30 seconds and incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[5]
-
Mix the plate on a shaker for 30 seconds and incubate at room temperature for 30 minutes to stabilize the signal.[5]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The raw data will be in Relative Light Units (RLU).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(RLU_Inhibitor - RLU_NoEnzyme) / (RLU_DMSO - RLU_NoEnzyme)])
-
-
Determine IC50 Value:
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.
-
The IC50 value is the concentration of this compound that produces 50% inhibition of FGFR3 kinase activity.
-
Disclaimer: This protocol is a general guideline. Researchers should optimize specific conditions, such as enzyme concentration and incubation times, for their particular experimental setup. The compound "this compound" is used as a representative name; the protocol is applicable to other small molecule inhibitors targeting FGFR3.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment | Aging [aging-us.com]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR3 Kinase Enzyme System [promega.com]
Troubleshooting & Optimization
Fgfr3-IN-5 solubility issues in DMSO and cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Fgfr3-IN-5 in DMSO and cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is common practice to dissolve small molecule inhibitors like this compound in DMSO before further dilution into aqueous solutions or cell culture media.
Q2: How can I improve the dissolution of this compound if I observe precipitation?
A2: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] Be cautious with the temperature when heating to avoid degradation of the compound.
Q3: What is the maximum recommended concentration for a DMSO stock solution?
A3: While the absolute maximum solubility in DMSO is not definitively stated across all suppliers, a common practice for similar compounds is to prepare stock solutions at concentrations ranging from 10 mM to 50 mM. For example, a 50 mg/mL stock solution in DMSO has been referenced for in vivo formulations.[1] It is always recommended to start with a lower concentration and gradually increase it if needed, ensuring complete dissolution.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in cell culture media. The compound's low aqueous solubility will likely result in poor dissolution and inaccurate concentrations. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for cell-based assays.
Problem 1: Precipitate forms after diluting the DMSO stock solution into cell culture media.
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Possible Cause 1: The final concentration of this compound in the cell culture media exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. Perform a concentration-response experiment to determine the optimal concentration that is both effective and soluble.
-
-
Possible Cause 2: The final percentage of DMSO in the cell culture media is too low to maintain the solubility of this compound.
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Solution: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically ≤ 0.5%), ensure that it is sufficient to maintain the compound in solution. You may need to optimize the balance between the inhibitor's concentration and the DMSO percentage.
-
-
Possible Cause 3: The components of the cell culture media, such as serum proteins, may interact with the compound and reduce its solubility.
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Solution: Prepare the final dilution in serum-free media first, and then add serum if required for your experiment. Alternatively, test different types of serum or use a serum-free media formulation if your cell line permits.
-
Problem 2: Inconsistent experimental results using this compound.
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Possible Cause 1: Incomplete dissolution of the initial DMSO stock solution.
-
Solution: Ensure the DMSO stock solution is clear and free of any visible precipitate before making further dilutions. Use sonication or gentle warming if necessary to achieve complete dissolution.[1]
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Protect the compound from light.
-
-
Possible Cause 3: Precipitation of the compound over time in the cell culture plate.
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Solution: Visually inspect the wells of your cell culture plates under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider reducing the final concentration or the incubation time.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvent Formulations (for in vivo studies)
| Protocol | Solvent Composition | Max Solubility (mg/mL) | Max Solubility (mM) | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 | 10.47 | Clear solution |
| 2 | 10% DMSO, 90% Corn Oil | 5 | 10.47 | Clear solution |
| 3 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 0.6 | ≥ 1.07 | Clear solution |
| 4 | 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 0.6 | ≥ 1.07 | Clear solution |
Data sourced from MedChemExpress and Life Technologies product datasheets.[1][3] Molar concentration calculated based on a molecular weight of 477.58 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it gently (e.g., at 37°C) to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently immediately after dilution.
-
Add the working solution to your cell culture plates. Ensure that the final concentration of DMSO is below the toxic level for your cells (typically ≤ 0.5%).
-
Visualizations
Caption: FGFR3 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
Caption: Troubleshooting Logic for this compound Solubility Issues.
References
Technical Support Center: Interpreting Off-Target Effects of Fgfr3-IN-5
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting potential off-target effects of Fgfr3-IN-5 in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3). It functions by competing with ATP for the binding site within the kinase domain of FGFR3. This inhibition is intended to block the downstream signaling pathways that are constitutively activated by aberrant FGFR3, which are known to drive cell proliferation, survival, and differentiation in certain cancers.[1][2] The binding of FGF ligands to FGFRs normally triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the MAPK, PI3K/AKT, and STAT pathways.[1][3][4]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity towards FGFR3, like many kinase inhibitors, it may exhibit off-target activity against other kinases with similar ATP-binding pockets. First-generation FGFR inhibitors have been known to target other tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5] This can lead to a range of off-target effects. Researchers should also consider the possibility of off-target effects on other members of the FGFR family (FGFR1, FGFR2, FGFR4) if this compound is not completely selective.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A common strategy involves using a secondary, structurally distinct inhibitor of the same target (an orthogonal control). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA or CRISPR-mediated knockdown/knockout of FGFR3 can be used. If the phenotype observed with this compound is mimicked by FGFR3 knockdown, it is likely an on-target effect. Conversely, if the phenotype persists after FGFR3 knockdown, it may be due to off-target activity.
Q4: What are some common phenotypic readouts that might indicate off-target VEGFR or PDGFR inhibition?
A4: Off-target inhibition of VEGFR and PDGFR can manifest in several ways. For instance, VEGFR inhibition can lead to anti-angiogenic effects, which can be measured in tube formation assays using endothelial cells (e.g., HUVECs).[4] You might also observe effects on cell viability in cell lines known to be dependent on VEGFR signaling. PDGFR inhibition can impact the proliferation and migration of mesenchymal cells, such as fibroblasts. Common adverse events in clinical settings related to VEGFR inhibition include hypertension and proteinuria.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity in a cell line lacking FGFR3 expression. | The inhibitor may be hitting a critical survival kinase in that cell line (e.g., another RTK like VEGFR or a downstream kinase). | 1. Perform a kinome scan to identify potential off-target kinases. 2. Test the inhibitor on a panel of cell lines with known kinase dependencies. 3. Use a lower concentration of this compound that is still effective against FGFR3-dependent cells. |
| Inhibition of cell migration in an FGFR3-independent manner. | The inhibitor might be affecting other kinases involved in cell motility, such as SRC family kinases or ROCK kinases. | 1. Perform a wound-healing or transwell migration assay with and without FGFR3 knockdown to confirm the off-target nature. 2. Use specific inhibitors for suspected off-target kinases to see if they replicate the phenotype. |
| Discrepancy between in-vitro potency and in-vivo efficacy. | Off-target effects in vivo could lead to unexpected toxicity or modulation of the tumor microenvironment. For example, inhibition of VEGFR could have anti-angiogenic effects that contribute to efficacy.[4] | 1. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate tumor exposure. 2. Monitor for biomarkers of on-target (e.g., p-FGFR3) and potential off-target (e.g., blood pressure for VEGFR inhibition) engagement in vivo. |
| Development of resistance to this compound. | While on-target resistance mutations can occur, activation of bypass signaling pathways through other kinases is a common mechanism of resistance to targeted therapies.[7] | 1. Perform RNA sequencing on resistant cells to identify upregulated signaling pathways. 2. Test combination therapies with inhibitors of the identified bypass pathways. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for an FGFR3 inhibitor like this compound, based on typical profiles of multi-kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FGFR3 | 5 |
| FGFR1 | 50 |
| FGFR2 | 30 |
| FGFR4 | 150 |
| VEGFR2 (KDR) | 80 |
| PDGFRβ | 120 |
| c-KIT | 250 |
| SRC | >1000 |
This table illustrates the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. A lower IC50 value indicates higher potency.
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Relevant Mutation | GI50 (nM) |
| RT112 (Bladder Cancer) | FGFR3-TACC3 Fusion | 10 |
| KMS-11 (Multiple Myeloma) | FGFR3 Y373C | 15 |
| HUVEC (Endothelial Cells) | VEGFR2 dependent | 100 |
| NIH-3T3 (Fibroblasts) | PDGFR dependent | 150 |
| A549 (Lung Cancer) | FGFR3 wild-type | >2000 |
This table shows the concentration of this compound required to inhibit cell growth by 50% (GI50) in various cell lines with different genetic backgrounds.
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Off-Targets
Objective: To identify the spectrum of kinases inhibited by this compound at a given concentration.
Methodology:
-
Assay Platform: Utilize a commercially available kinase panel assay (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Inhibitor Concentration: Select a concentration that is relevant to the cellular effects observed (e.g., 10x the GI50 in the target cell line).
-
Procedure:
-
Prepare a solution of this compound at the desired concentration.
-
Submit the compound to the service provider or perform the assay according to the manufacturer's instructions. The general principle involves incubating the inhibitor with a large panel of purified kinases and measuring the remaining kinase activity.
-
-
Data Analysis:
-
Results are typically provided as percent inhibition relative to a control.
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Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
Validate these potential off-targets in cellular assays.
-
Protocol 2: Orthogonal Assay to Confirm On-Target vs. Off-Target Effects
Objective: To differentiate between on-target and off-target cellular phenotypes.
Methodology:
-
Genetic Knockdown:
-
Design and validate siRNA or shRNA constructs targeting FGFR3.
-
Transfect or transduce the target cells with the knockdown constructs.
-
Confirm knockdown efficiency by qPCR or Western blot.
-
-
Phenotypic Assay:
-
Perform the cellular assay of interest (e.g., proliferation, migration) on the following cell populations:
-
Parental cells + DMSO (vehicle control)
-
Parental cells + this compound
-
Cells with non-targeting control siRNA/shRNA + this compound
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Cells with FGFR3 knockdown + DMSO
-
-
-
Data Interpretation:
-
If the phenotype of "Parental cells + this compound" is similar to "FGFR3 knockdown + DMSO", the effect is likely on-target.
-
If the phenotype of "Parental cells + this compound" is significantly different from "FGFR3 knockdown + DMSO", and the inhibitor still has an effect in the knockdown cells, this suggests an off-target mechanism.
-
Visualizations
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
References
- 1. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. onclive.com [onclive.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Fgfr3-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr3-IN-5, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Inconsistent IC50 Values
Question: Why am I observing variable IC50 values for this compound in my experiments?
Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the inhibitor is fully solubilized. This compound is soluble in DMSO[1], and it is crucial to create a fresh stock solution and avoid repeated freeze-thaw cycles. Secondly, the stability of the compound in your specific cell culture medium can affect its potency over time. Consider the half-life of the inhibitor in your experimental conditions. Finally, cell density and passage number can significantly impact experimental outcomes. Standardize your cell seeding density and use cells within a consistent passage range for all experiments.
Unexpected Off-Target Effects
Question: I am observing effects that are not consistent with FGFR3 inhibition. Could this compound have off-target effects?
Answer: While this compound is a selective FGFR3 inhibitor, like many kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations. It shows some activity against FGFR1 and FGFR2, with IC50 values of 289 nM and 44 nM, respectively, compared to 3 nM for FGFR3.[1][2] To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls. Consider performing a dose-response curve to identify the optimal concentration for your specific cell line and assay. Additionally, using a secondary, structurally different FGFR3 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.
Western Blot Inconsistencies
Question: My Western blot results for downstream signaling molecules (e.g., p-ERK, p-AKT) are not consistent after this compound treatment. What could be the cause?
Answer: Inconsistent Western blot results can be due to several factors. Ensure that your cell lysates are prepared consistently and that protein concentrations are accurately measured. The timing of cell lysis after treatment with this compound is critical, as signaling pathways can be dynamic. Perform a time-course experiment to determine the optimal time point for observing the desired effect on downstream signaling. Additionally, ensure the quality and specificity of your primary antibodies. It is also important to consider that cancer cells can develop resistance to FGFR inhibitors by activating alternative signaling pathways.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of this compound.
General Information
Question: What is this compound?
Answer: this compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It is used as a research tool to study the role of FGFR3 in various biological processes, including cancer.
Question: What is the mechanism of action of this compound?
Answer: this compound acts as an ATP-competitive inhibitor of the FGFR3 kinase domain. By binding to the ATP-binding pocket of FGFR3, it prevents the transfer of phosphate from ATP to its downstream substrates, thereby inhibiting the receptor's signaling activity.
Experimental Procedures
Question: How should I dissolve and store this compound?
Answer: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Question: What is a recommended starting concentration for this compound in cell culture experiments?
Answer: The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on its IC50 values, a starting range of 10 nM to 1 µM is reasonable for many cell lines.
Quantitative Data
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR3 | 3[1][2] |
| FGFR2 | 44[1][2] |
| FGFR1 | 289[1][2] |
Table 2: this compound Chemical Properties
| Property | Value |
| Formula | C24H24FN7O3 |
| Molecular Weight | 477.49 g/mol |
| CAS Number | 2446664-72-6 |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section provides a general protocol for a cell viability assay using this compound. This protocol should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to prepare a 2X stock of each concentration.
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound
Caption: A general experimental workflow for characterizing the effects of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of inconsistent experimental results.
References
- 1. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-5 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fgfr3-IN-5 in their experiments. The information is designed to help optimize dose-response curves and address common challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase. It functions by competing with ATP for binding to the catalytic kinase domain of FGFR3. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways, which are often constitutively active in various cancers.[1][2][3]
Q2: Which in vitro kinase assay formats are recommended for determining the IC50 of this compound?
A2: Several robust in vitro assay formats can be used to determine the biochemical potency (IC50) of this compound. The choice of assay may depend on available laboratory equipment and throughput requirements. Common formats include:
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Radiometric Assays: These are considered a gold standard for sensitivity and directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.
-
Luminescence-based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They offer high sensitivity and are well-suited for high-throughput screening.
-
Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen®): These assays measure the binding of the inhibitor to the kinase or the phosphorylation of a fluorescently labeled substrate.
Q3: What are the key differences between a biochemical IC50 and a cellular EC50?
A3: A biochemical IC50 value measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in an in vitro setting. A cellular EC50 (or GI50 for growth inhibition) measures the concentration needed to produce a 50% effect in a cellular context, such as inhibiting cell proliferation or reducing the phosphorylation of a downstream target. It is common to observe a rightward shift (higher value) for the cellular EC50 compared to the biochemical IC50.[1][2]
Q4: Why is my cellular EC50 for this compound significantly higher than the biochemical IC50?
A4: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:
-
Cellular ATP Concentration: The concentration of ATP in cells (low millimolar range) is much higher than that typically used in biochemical assays (low micromolar range). As this compound is an ATP-competitive inhibitor, it requires a higher concentration to effectively compete with the endogenous ATP in a cellular environment.[4]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[3][4]
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Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.[3]
-
Plasma Protein Binding: If the cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Off-Target Effects: In a cellular environment, the compound may engage with other kinases or proteins, which can influence the observed phenotype.[3]
Troubleshooting Dose-Response Curves
This section addresses common issues observed during the generation of dose-response curves for this compound.
Issue 1: No Inhibition or Very Weak Potency Observed
Possible Causes and Solutions
| Cause | Recommended Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions (Biochemical) | Ensure the FGFR3 enzyme is active. Verify the ATP concentration is appropriate (typically at or near the Km for ATP). Confirm the substrate concentration is optimal. |
| Low Cell Permeability (Cellular) | Increase the incubation time to allow for sufficient compound uptake. Use a different cell line that may have better uptake characteristics. |
| High Serum Concentration in Media (Cellular) | Reduce the serum concentration in the cell culture media during the inhibitor treatment period, or use serum-free media if the cells can tolerate it for the duration of the assay. |
| Cell Line Insensitivity | Confirm that the chosen cell line expresses activated FGFR3 and that its proliferation is dependent on FGFR3 signaling. Use a positive control inhibitor with known cellular activity against FGFR3. |
Issue 2: Dose-Response Curve is Unusually Steep
A steep dose-response curve, where a small change in inhibitor concentration leads to a large change in response, can sometimes indicate an experimental artifact.
Possible Causes and Solutions
| Cause | Recommended Troubleshooting Steps |
| Compound Aggregation | High concentrations of hydrophobic compounds can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer. Test the inhibitor in the presence of varying concentrations of bovine serum albumin (BSA).[5] |
| Stoichiometric Inhibition | This can occur if the inhibitor concentration is close to the enzyme concentration, particularly for very potent inhibitors. If possible, reduce the enzyme concentration in the assay.[5] |
| Assay Artifact | Some assay technologies can be susceptible to interference from colored or fluorescent compounds. Run a control plate without the enzyme to check for compound interference with the detection method. |
Issue 3: Biphasic Dose-Response Curve
A biphasic, or "U-shaped," dose-response curve shows initial inhibition at lower concentrations, which then plateaus or reverses at higher concentrations.
Possible Causes and Solutions
| Cause | Recommended Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may be inhibiting other kinases or activating compensatory signaling pathways that counteract the effect of FGFR3 inhibition.[6] Perform a kinome-wide selectivity screen to identify potential off-targets. |
| Dual Mechanism of Action | The compound may have two distinct binding sites or mechanisms of action with different affinities. This is a characteristic of the compound itself and may require more complex curve-fitting models to analyze.[6] |
| Cellular Toxicity | At very high concentrations, the compound may induce cellular stress or toxicity that confounds the specific inhibitory measurement. Assess cell viability in parallel with the functional assay (e.g., using a cytotoxicity assay like LDH release). |
Experimental Protocols
Protocol 1: In Vitro FGFR3 Kinase Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the biochemical IC50 of this compound.
Materials:
-
Recombinant human FGFR3 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X enzyme/substrate solution (containing FGFR3 and Poly(Glu,Tyr) substrate) to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for FGFR3.
-
Incubate for 60 minutes at room temperature.
-
-
Detect ADP Formation:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Typical Assay Concentrations
| Component | Final Concentration |
| FGFR3 Kinase | 1-5 nM |
| Poly(Glu,Tyr) Substrate | 0.2 mg/mL |
| ATP | 10-50 µM (near Km) |
| This compound | 10-point, 3-fold serial dilution |
| DMSO | ≤ 1% |
Protocol 2: Cellular FGFR3 Phosphorylation Assay (ELISA Format)
This protocol measures the ability of this compound to inhibit the phosphorylation of FGFR3 in a cellular context.
Materials:
-
A cell line with activating FGFR3 mutation (e.g., KMS-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphatase inhibitors (e.g., sodium orthovanadate)
-
Cell lysis buffer
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PathScan® Phospho-FGF Receptor 3 (panTyr) Sandwich ELISA Kit (Cell Signaling Technology) or similar
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Remove the growth medium from the cells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer containing phosphatase inhibitors to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to an antibody-coated plate that captures total FGFR3, followed by detection with an antibody specific for phosphorylated tyrosine.
-
-
Data Acquisition: Read the chemiluminescent or colorimetric signal on a plate reader.
-
Data Analysis: Normalize the phospho-FGFR3 signal to the total protein concentration of each lysate. Plot the percent inhibition of phosphorylation versus the log of the inhibitor concentration and fit the data to determine the EC50 value.
Visualizations
Caption: FGFR3 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for non-ideal dose-response curves.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fgfr3-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fgfr3-IN-5 in cancer cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
-
Possible Cause 1: Acquired secondary mutations in the FGFR3 kinase domain.
-
Explanation: Prolonged exposure to FGFR inhibitors can lead to the selection of cancer cell clones with mutations in the FGFR3 kinase domain, which prevent the inhibitor from binding effectively. Common resistance mutations include those in the gatekeeper residue (e.g., V555L/M) and other regions of the kinase domain (e.g., N540K).[1]
-
Troubleshooting/Solution:
-
Sequence the FGFR3 gene in your resistant cell line to identify potential secondary mutations.
-
Test alternative FGFR inhibitors: Some next-generation or irreversible FGFR inhibitors may be effective against specific resistance mutations.[2][3]
-
Combination Therapy: Combine this compound with inhibitors of downstream signaling pathways (see Issue 2) to target the cancer cell through alternative routes.
-
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating other signaling pathways to compensate for the inhibition of FGFR3. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, often driven by activation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[4][5]
-
Troubleshooting/Solution:
-
Perform a phospho-RTK array or western blotting for key signaling proteins (p-AKT, p-ERK, p-EGFR) to identify activated bypass pathways.
-
Combination Therapy:
-
If the PI3K/AKT pathway is activated, consider co-treatment with a PI3K inhibitor (e.g., pictilisib) or an mTOR inhibitor (e.g., everolimus).[1]
-
If the MAPK/ERK pathway is hyperactivated, a MEK inhibitor (e.g., trametinib) could be used in combination.
-
If EGFR is activated, combination with an EGFR inhibitor (e.g., gefitinib) may restore sensitivity.[1]
-
-
-
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
-
Possible Cause 1: Suboptimal assay conditions.
-
Explanation: Cell density, inhibitor concentration range, and incubation time are critical parameters for a successful cell viability assay.
-
Troubleshooting/Solution:
-
Optimize cell seeding density: Perform a preliminary experiment to determine the optimal cell number that ensures logarithmic growth throughout the assay period.
-
Use a broad range of inhibitor concentrations: This will help in accurately determining the IC50 value. A 10-fold serial dilution is a good starting point.
-
Optimize incubation time: A 72-hour incubation is common, but this may need to be adjusted depending on the cell line's doubling time.
-
-
-
Possible Cause 2: Issues with the inhibitor.
-
Explanation: The inhibitor may have degraded or may not be soluble at the tested concentrations.
-
Troubleshooting/Solution:
-
Check the inhibitor's storage and handling: Ensure it has been stored correctly and protected from light if necessary.
-
Verify solubility: Prepare fresh stock solutions and ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to FGFR3 inhibitors like this compound?
A1: The primary mechanisms of resistance to FGFR3 inhibitors fall into two main categories:
-
On-target resistance: This is due to the acquisition of secondary mutations within the FGFR3 gene itself, particularly in the kinase domain. These mutations can interfere with inhibitor binding. Notable mutations include N540K and V555L/M.[1]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FGFR3 signaling. The most common bypass pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways, which can be activated by other receptor tyrosine kinases such as EGFR.[4][5]
Q2: How can I determine if my resistant cell line has an FGFR3 mutation?
A2: The most direct way is to perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR3 gene from the genomic DNA of your resistant cell line. Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations.
Q3: What are the recommended combination therapies to overcome resistance to this compound?
A3: The choice of combination therapy depends on the specific resistance mechanism.
-
For PI3K/AKT pathway activation , combining this compound with a PI3K inhibitor (e.g., pictilisib) or an mTOR inhibitor has shown synergistic effects.[1]
-
For MAPK pathway activation , a MEK inhibitor can be an effective combination partner.
-
If EGFR signaling is upregulated , co-treatment with an EGFR inhibitor like gefitinib can restore sensitivity.[1]
Q4: What is a typical IC50 value for this compound in sensitive cancer cell lines?
A4: The IC50 value of this compound can vary depending on the specific cancer cell line and the assay conditions. However, in sensitive cell lines with FGFR3 alterations, IC50 values are typically in the low nanomolar range. For example, the related FGFR inhibitor erdafitinib has reported IC50 values ranging from 1.2 to 5.7 nM in in vitro assays.[6]
Data Presentation
Table 1: IC50 Values of FGFR Inhibitors Against Wild-Type and Mutant FGFR3
| FGFR3 Kinase Domain Status | Erdafitinib IC50 (nmol/L) | Infigratinib IC50 (nmol/L) | Pemigatinib IC50 (nmol/L) | Futibatinib IC50 (nmol/L) |
| Wild-Type | Low nM | Low nM | Low nM | Low nM |
| N540K Mutant | >100 | >100 | >100 | <100 |
| V555L/M Mutant | <100 | >100 | >100 | <100 |
| V553L Mutant | <10 | <10 | >10 | <10 |
Data compiled from studies on various FGFR inhibitors and FGFR3 mutants.[1] The IC50 values are indicative and can vary between specific inhibitors and experimental conditions.
Table 2: Combination Therapy Synergism in Resistant Cell Lines
| Resistant Cell Line Model | Resistance Mechanism | Combination Therapy | Observed Effect |
| Patient-Derived Xenograft (PDX) | PIK3CA E545K Mutation | Erdafitinib + Pictilisib (PI3K inhibitor) | Synergistic inhibition of tumor growth |
| MR15 Cell Line | EGFR Activation | Erdafitinib + Gefitinib (EGFR inhibitor) | Synergistic effect in viability assays and immunoblot analysis |
This table summarizes preclinical evidence for the synergistic effects of combination therapies in overcoming resistance to FGFR inhibitors.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.
Western Blotting for Phosphorylated FGFR3
This protocol is to detect the phosphorylation status of FGFR3 and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for FGFR3 Interaction Partners
This protocol is to identify proteins that interact with FGFR3.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FGFR3 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FGFR3 antibody or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against suspected interaction partners.
Mandatory Visualizations
Caption: Simplified FGFR3 signaling pathway leading to cell proliferation and survival.
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of FGFR3 in the Progression of Bladder Cancer [mdpi.com]
Best practices for long-term storage of Fgfr3-IN-5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Fgfr3-IN-5 stock solutions, alongside comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Best Practices for Long-Term Storage of this compound Stock Solutions
Proper storage of this compound stock solutions is critical to maintain its potency and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl Sulfoxide) |
| Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) |
| Storage Temperature | -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1] |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles |
| Light Exposure | Store aliquots in light-protected tubes (e.g., amber vials) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 477.49 g/mol .
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) or sonication can be used to aid dissolution if precipitation is observed.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
In Vitro Kinase Assay for FGFR3 Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against FGFR3 kinase.
Materials:
-
Recombinant human FGFR3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound stock solution (10 mM in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 384-well plate, add the diluted this compound or DMSO control.
-
Add the FGFR3 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based FGFR3 Phosphorylation Assay
This protocol describes how to evaluate the effect of this compound on the phosphorylation of FGFR3 in a cellular context.
Materials:
-
Cancer cell line with known FGFR3 activation (e.g., KMS-11, RT112)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-FGFR3, anti-total-FGFR3, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies (anti-phospho-FGFR3, anti-total-FGFR3, and loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on FGFR3 phosphorylation relative to the total FGFR3 and loading control.
Troubleshooting Guide & FAQs
Q1: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
A1:
-
Cause: The compound may have precipitated out of solution due to storage at low temperatures or if the concentration is too high for the solvent.
-
Solution: Before use, warm the vial to room temperature and vortex thoroughly. If precipitation persists, gentle warming at 37°C for 10-15 minutes or brief sonication can help redissolve the compound. Always centrifuge the vial briefly before opening to collect all the solution at the bottom.
Q2: I am observing inconsistent results between experiments. Could my this compound be degraded?
A2:
-
Possible Signs of Degradation:
-
Visual: A change in the color of the stock solution (e.g., from clear to yellow or brown) can indicate degradation. The presence of insoluble particulates that do not dissolve with warming or sonication may also be a sign.
-
Analytical: The most definitive way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.
-
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that the stock solution has been stored correctly at the recommended temperature and protected from light. Verify that the number of freeze-thaw cycles has been minimized.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the powder.
-
Perform a Quality Control Check: If possible, run a simple bioassay (like the in vitro kinase assay described above) with the old and new stock solutions to compare their activity.
-
Q3: The inhibitory effect of this compound in my cell-based assay is lower than expected.
A3:
-
Possible Causes & Solutions:
-
Cell Line Sensitivity: Confirm that the cell line you are using has activated FGFR3 signaling and is sensitive to FGFR inhibition. You can check the literature or perform a baseline characterization of FGFR3 phosphorylation.
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
-
Serum in Media: Components in the serum of your cell culture media can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if compatible with your cells.
-
Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cells. You can test for this by co-incubating with a known efflux pump inhibitor.
-
Off-Target Effects and Resistance: Prolonged treatment with kinase inhibitors can lead to the development of resistance through various mechanisms, including mutations in the target kinase or activation of bypass signaling pathways.[2]
-
Q4: I am observing significant cell death at concentrations where I expect to see specific inhibition of FGFR3.
A4:
-
Possible Causes & Solutions:
-
Off-Target Toxicity: At higher concentrations, this compound may have off-target effects that lead to cytotoxicity. It is crucial to determine the therapeutic window for your specific cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to distinguish specific inhibition from general toxicity.
-
Solvent Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your control cells are treated with the same concentration of DMSO.
-
Cellular Dependence on FGFR3 Signaling: In some cancer cell lines, the FGFR3 pathway is a critical driver of survival. Inhibiting this pathway can lead to apoptosis. You can investigate this by performing assays for apoptosis markers (e.g., cleaved caspase-3).
-
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
References
Validation & Comparative
In Vitro Efficacy Showdown: Fgfr3-IN-5 vs. Pemigatinib for FGFR3 Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a critical class of drugs. Among these, selective inhibitors of FGFR3 are of particular interest for their potential in treating various malignancies driven by FGFR3 aberrations. This guide provides an in-depth in vitro comparison of two such inhibitors: Fgfr3-IN-5 and the FDA-approved drug, pemigatinib.
Biochemical Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the biochemical potency and selectivity of this compound and pemigatinib against various FGFR isoforms.
| Compound | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| This compound | 289 | 44 | 3 | Not Reported |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
This compound demonstrates high potency and selectivity for FGFR3, with an IC50 value of 3 nM. Its inhibitory activity against FGFR1 and FGFR2 is significantly lower, indicating a favorable selectivity profile for targeting FGFR3-driven cancers. Pemigatinib, a broader FGFR inhibitor, shows potent inhibition across FGFR1, FGFR2, and FGFR3 with IC50 values of 0.4 nM, 0.5 nM, and 1.2 nM, respectively. It is notably less potent against FGFR4, with an IC50 of 30 nM.
Cellular Activity
Beyond biochemical assays, evaluating the inhibitors' effects in a cellular context is crucial for understanding their therapeutic potential.
| Compound | Assay Type | Cell Line | Target | IC50 (nM) |
| This compound | FGFR Phosphorylation | HEK-293 | FGFR3 | 8 |
| This compound | FGFR Phosphorylation | HEK-293 | FGFR1 | 59 |
| Pemigatinib | Cell Proliferation | Ba/F3 (FGFR1-translocated) | FGFR1 | 1.2 |
| Pemigatinib | Cell Proliferation | Ba/F3 (FGFR2-translocated) | FGFR2 | 0.3 |
| Pemigatinib | Cell Proliferation | Ba/F3 (FGFR3-translocated) | FGFR3 | 1.2 |
| Pemigatinib | Cell Proliferation | Ba/F3 (FGFR4-translocated) | FGFR4 | 12 |
In cellular assays, this compound effectively inhibits FGFR3 phosphorylation in HEK-293 cells with an IC50 of 8 nM, while showing weaker inhibition of FGFR1 phosphorylation (IC50 of 59 nM). Pemigatinib demonstrates potent inhibition of proliferation in Ba/F3 cells engineered to express various FGFR fusions, with IC50 values of 1.2 nM, 0.3 nM, and 1.2 nM for FGFR1, FGFR2, and FGFR3-translocated cells, respectively.
Experimental Protocols
Biochemical Kinase Assays
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A typical protocol involves the following steps:
-
Reagents and Materials : Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide substrate (e.g., Poly(E-Y)4), and the test compounds (this compound and pemigatinib).
-
Assay Procedure :
-
The kinase reaction is initiated by mixing the FGFR enzyme, the peptide substrate, and varying concentrations of the inhibitor in a kinase reaction buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P from ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining using a luciferase/luciferin system).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assays
Cellular phosphorylation assays measure the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
-
Cell Culture : HEK-293 cells are cultured in an appropriate medium and seeded in multi-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 1 hour).
-
Cell Lysis : After treatment, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation : The level of phosphorylated FGFR is determined using techniques like Western blotting or ELISA. This involves using an antibody specific to the phosphorylated form of the target protein.
-
Data Analysis : The intensity of the phosphorylation signal is quantified and normalized to the total amount of the target protein. The IC50 value is calculated from the dose-response curve.
Cell Viability/Proliferation Assays
These assays assess the effect of an inhibitor on the growth and survival of cancer cells.
-
Cell Seeding : Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells with FGFR translocations) are seeded into 96-well plates.
-
Compound Incubation : The cells are treated with a range of concentrations of the test compound (e.g., pemigatinib) for a defined period (e.g., 72 hours).
-
Viability Measurement : Cell viability is measured using a colorimetric or luminescent assay. Common methods include:
-
MTT Assay : Measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined from the dose-response curve.
FGFR3 Signaling Pathway
The Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are central to cell growth and survival.
Caption: Simplified FGFR3 signaling pathway.
Conclusion
Both this compound and pemigatinib are potent inhibitors of FGFR3 in vitro. This compound exhibits high selectivity for FGFR3 over other FGFR isoforms, which could translate to a more targeted therapeutic effect with potentially fewer off-target effects. Pemigatinib, while also highly potent against FGFR3, is a broader spectrum FGFR inhibitor, targeting FGFR1 and FGFR2 with similar efficacy. The choice between a highly selective inhibitor like this compound and a broader inhibitor like pemigatinib would depend on the specific genetic alterations driving the cancer and the desired therapeutic strategy. Further in vivo studies are necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds.
A Head-to-Head Comparison of Fgfr3-IN-5 with Other Pan-FGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Fgfr3-IN-5, a potent and selective FGFR3 inhibitor, against a panel of other pan-FGFR inhibitors. This document compiles available preclinical data to facilitate an informed assessment of these compounds for research and development purposes.
While a definitive head-to-head study of this compound against a comprehensive panel of pan-FGFR inhibitors under uniform experimental conditions is not yet publicly available, this guide synthesizes existing data from various sources to offer a comparative perspective. The presented data, including IC50 values and kinase selectivity, should be interpreted with the consideration that experimental conditions may have varied between the original studies.
Biochemical Potency: A Comparative Analysis
This compound has demonstrated significant potency and selectivity for FGFR3.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable pan-FGFR inhibitors against the FGFR family of receptor tyrosine kinases.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| This compound | 289 | 44 | 3 | - |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 |
| Dovitinib | 8 | 10 | 9 | - |
| Ponatinib | 2.2 | - | - | - |
| Lenvatinib | - | - | - | - |
Data compiled from multiple sources. Direct comparison of absolute values should be made with caution.[2][3]
Kinase Selectivity Profile
Beyond the FGFR family, many inhibitors exhibit activity against other kinases, which can contribute to both therapeutic efficacy and off-target effects. The following table provides a snapshot of the selectivity of some pan-FGFR inhibitors against other relevant kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).
| Inhibitor | VEGFR2 (KDR) (IC50, nM) | Other Notable Targets (IC50, nM) |
| This compound | Not Reported | - |
| Erdafitinib | 70 | RET (6.3), KIT (23), PDGFRβ (59) |
| Dovitinib | 13 | c-KIT (2), FLT3 (1), VEGFR1 (10), VEGFR3 (13) |
| Ponatinib | 1.5 | ABL (0.37), PDGFRα (1.1), SRC (5.4) |
| Lenvatinib | 4 | VEGFR1 (22), VEGFR3 (5.2), RET (40.4), KIT (75.4), PDGFRβ (39) |
| Nintedanib | 13 | VEGFR1 (34), VEGFR3 (13), PDGFRα (59), PDGFRβ (65) |
Data compiled from multiple sources. Direct comparison of absolute values should be made with caution.[2][3]
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[4] Ligand-induced dimerization and autophosphorylation of the receptor's intracellular kinase domain initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7] Aberrant activation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers.[8][9] Pan-FGFR inhibitors, including this compound, exert their therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling.
Experimental Methodologies: In Vitro Kinase Assay
The determination of IC50 values for kinase inhibitors is a critical step in their characterization. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific FGFR kinase by 50% (IC50).
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP) or coupled to a detection system
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer
-
96- or 384-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Reaction Setup: A reaction mixture is prepared in each well of the microplate containing the assay buffer, the specific FGFR kinase, and the peptide substrate.
-
Inhibitor Addition: The test inhibitor is added to the wells in a series of dilutions. A control well with no inhibitor is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™) can be used.[10][11]
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibitor concentration against the percentage of kinase inhibition and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks
This compound stands out as a highly potent and selective inhibitor of FGFR3. While the compiled data suggests it has a distinct profile compared to broader-spectrum pan-FGFR inhibitors, a definitive comparative assessment awaits studies employing a standardized panel of assays. The information presented in this guide is intended to provide a foundational understanding for researchers to navigate the landscape of FGFR inhibitors and to design further investigations into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights of fibroblast growth factor receptor 3 aberrations in pan-cancer and their roles in potential clinical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pan-cancer study of fibroblast growth factor receptor aberrations in Chinese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.co.uk [promega.co.uk]
A Comparative Guide: Fgfr3-IN-5 vs. Dovitinib for FGFR3-Mutant Cancers
For researchers and drug development professionals navigating the landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor 3 (FGFR3) mutations, a clear understanding of the available inhibitors is paramount. This guide provides a detailed, data-driven comparison of two notable FGFR3 inhibitors: Fgfr3-IN-5, a highly selective preclinical compound, and Dovitinib, a multi-kinase inhibitor that has undergone clinical investigation.
Executive Summary
This compound emerges as a potent and highly selective inhibitor of FGFR3, demonstrating significant promise in preclinical settings due to its focused mechanism of action. In contrast, Dovitinib presents a broader inhibitory profile, targeting multiple receptor tyrosine kinases (RTKs) including FGFRs, VEGFRs, and PDGFRs. While this multi-targeted approach may offer advantages in certain contexts, it can also contribute to a less favorable side-effect profile. Clinical trial data for dovitinib in FGFR3-mutant urothelial carcinoma have shown limited single-agent activity, highlighting the need for more selective or combination therapeutic strategies.
Data Presentation: Inhibitor Profile Comparison
The following tables summarize the key quantitative data for this compound and Dovitinib, offering a side-by-side comparison of their biochemical potency, cellular activity, and target selectivity.
Table 1: Biochemical Potency (IC50 values)
| Target | This compound (nM) | Dovitinib (nM) |
| FGFR3 | 3 | 9 |
| FGFR1 | 289 | 8 |
| FGFR2 | 44 | ~10 (inferred) |
| FGFR4 | - | - |
| VEGFR1 | - | 10 |
| VEGFR2 | - | 13 |
| VEGFR3 | - | 8 |
| PDGFRβ | - | 27 |
| c-Kit | - | 2 |
| FLT3 | - | 1 |
Note: IC50 values can vary between different assay conditions.
Table 2: Cellular Activity in FGFR3-Mutant Cancer Cell Lines
| Cell Line | FGFR3 Mutation | This compound (IC50, nM) | Dovitinib (IC50, nM) |
| KMS-11 | Y373C | - | 90 |
| OPM-2 | K650E | - | 90 |
| KMS-18 | G384D | - | 550 |
| B9 (FGF-stimulated) | Wild-Type | - | 25 |
| B9 (FGF-stimulated) | F384L | - | 25 |
Note: Data for this compound in these specific cell lines is not publicly available.
Mechanism of Action and Signaling Pathway
Both this compound and Dovitinib are ATP-competitive inhibitors that target the kinase domain of FGFR3. Upon binding, they block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation, survival, and migration. The primary pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: The FGFR3 signaling pathway and points of inhibition by this compound and Dovitinib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are representative protocols for assays used to characterize FGFR3 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human FGFR3 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound or Dovitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR3 enzyme and the peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (Cell-Based)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in FGFR3-mutant cancer cell lines.
Materials:
-
FGFR3-mutant cancer cell lines (e.g., KMS-11, OPM-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound or Dovitinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment relative to DMSO-treated control cells.
-
Determine the GI50 value by plotting the data and fitting to a dose-response curve.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
FGFR3-mutant cancer cells (e.g., KMS-11)
-
Matrigel (optional, for enhancing tumor take rate)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when control tumors reach a certain size or after a set number of days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Caption: A typical preclinical workflow for evaluating FGFR3 inhibitors.
Discussion and Future Perspectives
The comparison between this compound and Dovitinib underscores a fundamental question in targeted cancer therapy: the trade-off between high selectivity and multi-targeted inhibition. This compound's profile suggests it may offer a more favorable therapeutic window with fewer off-target effects, a critical consideration for long-term treatment. However, its development is still in the preclinical stage.
Dovitinib, while less selective, has the advantage of having been tested in clinical trials. Its limited success as a monotherapy in advanced urothelial carcinoma suggests that FGFR3 inhibition alone may not be sufficient in heavily pre-treated patients, or that the toxicity from its multi-kinase activity limits the achievable effective dose. Future research may focus on the development of next-generation, highly selective FGFR3 inhibitors, combination therapies to overcome resistance, and the identification of biomarkers to better select patients who are most likely to respond to these targeted agents.
Validating On-Target Effects of Fgfr3-IN-5: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of Fgfr3-IN-5, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). We will explore the use of this compound in parallel with small interfering RNA (siRNA) to confirm that the observed cellular phenotypes are a direct result of FGFR3 inhibition. This guide includes detailed experimental protocols, comparative data tables, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to FGFR3 Signaling and Inhibition
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR3 signaling pathway, often through activating mutations or overexpression, is implicated in various cancers, including bladder and lung cancer, making it an attractive therapeutic target.[2][3]
This compound is a potent and selective small molecule inhibitor of FGFR3.[4] Validating that the biological effects of such inhibitors are due to the specific inhibition of their intended target is a critical step in drug development. A powerful and widely accepted method for on-target validation is the use of RNA interference (RNAi), specifically with small interfering RNA (siRNA), to silence the expression of the target gene.[5] By comparing the phenotypic and molecular effects of the small molecule inhibitor with those of target gene knockdown, researchers can gain high confidence in the inhibitor's mechanism of action.
Comparison of this compound and FGFR3 siRNA
| Feature | This compound (Small Molecule Inhibitor) | FGFR3 siRNA (Gene Silencing) |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, inhibiting its catalytic activity and downstream signaling.[4] | Utilizes the cell's natural RNA interference machinery to specifically degrade FGFR3 mRNA, thereby preventing the synthesis of the FGFR3 protein.[6] |
| Mode of Action | Inhibition of protein function. | Inhibition of protein expression. |
| Kinetics | Rapid and reversible onset of action, dependent on compound concentration and cellular uptake. | Slower onset of action, requiring time for mRNA degradation and protein turnover. Effects are transient and depend on cell division rate. |
| Specificity | High selectivity for FGFR3 over other FGFR family members (FGFR1 and FGFR2). Potential for off-target effects on other kinases.[4] | Highly specific to the FGFR3 mRNA sequence. Off-target effects can occur through miRNA-like binding to other mRNAs.[7] |
| Application | Direct addition to cell culture media. | Requires transfection reagents to deliver the siRNA into the cells. |
Expected Experimental Outcomes
The following table summarizes the expected outcomes when treating cancer cells harboring activating FGFR3 mutations with either this compound or FGFR3 siRNA.
| Assay | Expected Outcome with this compound | Expected Outcome with FGFR3 siRNA | Supporting Data |
| Cell Proliferation | Dose-dependent decrease in cell viability. | Significant reduction in cell proliferation after transfection. | Knockdown of FGFR3 has been shown to decrease cell proliferation in bladder cancer and intrahepatic cholangiocarcinoma cells.[1][8] |
| Cell Invasion | Inhibition of cell migration and invasion through extracellular matrix. | Significant decrease in the number of invasive cells in a Transwell assay. | FGFR3 silencing by siRNA has been demonstrated to inhibit the invasion of A549 lung cancer cells.[6][9] |
| FGFR3 Phosphorylation | Inhibition of FGFR3 autophosphorylation at key tyrosine residues (e.g., Tyr653/654). | No direct effect on the phosphorylation of existing FGFR3 protein, but a reduction in the total amount of phosphorylated protein due to decreased overall protein levels. | This compound inhibits FGFR phosphorylation with an IC50 of 8 nM in HEK-293 cells.[4] |
| Downstream Signaling | Decreased phosphorylation of downstream effectors such as ERK1/2 and AKT. | Decreased phosphorylation of downstream effectors like ERK, consistent with reduced FGFR3 levels. | Knockdown of FGFR3 leads to the downregulation of the ERK/c-Myc signaling pathway.[8] |
Experimental Protocols
I. This compound Treatment Protocol
-
Cell Seeding: Plate cancer cells with known FGFR3 activation (e.g., bladder cancer cell lines RT112 or SW780) in appropriate culture vessels and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
-
Analysis: Proceed with downstream assays such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for phosphorylated proteins, or cell invasion assays.
II. FGFR3 siRNA Transfection Protocol
-
siRNA Preparation: Resuspend lyophilized FGFR3-specific siRNA and a non-targeting control (NTC) siRNA in nuclease-free water to a stock concentration of 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute 5 µL of the 20 µM siRNA stock in 245 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient gene knockdown.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR to confirm knockdown efficiency, western blotting to assess protein levels, or functional assays.
III. Western Blot for Phosphorylated FGFR3 and Downstream Effectors
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated FGFR3 (e.g., p-FGFR Tyr653/654), total FGFR3, phosphorylated ERK1/2, total ERK1/2, phosphorylated AKT, and total AKT.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Logic and Biological Pathways
Caption: FGFR3 signaling pathway and points of intervention.
Caption: Experimental workflow for on-target validation.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. onclive.com [onclive.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Knockdown by shRNA identifies S249C mutant FGFR3 as a potential therapeutic target in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR3 silencing by siRNA inhibits invasion of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR3 silencing by siRNA inhibits invasion of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fgfr3-IN-5: A Comparative Analysis Against First-Generation FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel and selective FGFR3 inhibitor, Fgfr3-IN-5, against established first-generation pan-FGFR inhibitors. This analysis is supported by available preclinical data and detailed experimental methodologies to aid in the evaluation of these compounds for research and development purposes.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, particularly through mutations or amplifications of the FGFR3 gene, is implicated in various cancers, including urothelial carcinoma and multiple myeloma, as well as in developmental disorders like achondroplasia. While first-generation FGFR inhibitors have shown clinical activity, their broader kinase activity often leads to off-target effects and toxicities. This compound has emerged as a potent and selective inhibitor of FGFR3, offering the potential for a more targeted therapeutic approach with an improved safety profile.
Executive Summary of Inhibitor Performance
This guide benchmarks this compound against three prominent first-generation FGFR inhibitors: Infigratinib (BGJ398), AZD4547, and PD173074. The comparative data, summarized below, highlights the superior selectivity of this compound for FGFR3 over other FGFR isoforms.
| Inhibitor | Target(s) | IC50 (nM) - FGFR1 | IC50 (nM) - FGFR2 | IC50 (nM) - FGFR3 |
| This compound | FGFR3 | 289 | 44 | 3 |
| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 | 1.4 | 1.0 |
| AZD4547 | FGFR1/2/3 | 0.2 | 2.5 | 1.8 |
| PD173074 | FGFR1/3 | ~25 | - | 5 |
Note: IC50 values are compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. A direct head-to-head comparison in the same assay is required for a definitive assessment.
In Vitro Efficacy and Selectivity
This compound demonstrates a clear preference for inhibiting FGFR3, with an IC50 value of 3 nM. Its inhibitory activity against FGFR2 is approximately 15-fold weaker, and it is significantly less potent against FGFR1, with an IC50 of 289 nM. This selectivity profile suggests that this compound may offer a wider therapeutic window compared to first-generation inhibitors by minimizing off-target effects associated with the inhibition of FGFR1 and FGFR2.
In contrast, first-generation inhibitors such as Infigratinib and AZD4547 exhibit potent, low nanomolar inhibition across FGFR1, FGFR2, and FGFR3.[1] While effective in targeting FGFR-driven cancers, this pan-FGFR activity can contribute to adverse events. PD173074 also shows potent inhibition of FGFR1 and FGFR3.[2]
Signaling Pathway Inhibition
The primary mechanism of action for these inhibitors is the competitive binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades.
Figure 1. Simplified FGFR3 signaling pathway and the point of inhibition.
Activation of FGFR3 by its ligand (FGF) leads to receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT. Both this compound and first-generation inhibitors block these cascades, ultimately inhibiting cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the independent evaluation and comparison of these FGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
Figure 2. Workflow for a typical radiometric kinase inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound, Infigratinib) in DMSO.
-
Reaction Setup: In a 96-well plate, combine the diluted inhibitor, recombinant human FGFR3 kinase, a synthetic polypeptide substrate (e.g., Poly(Glu,Tyr)), and [γ-³²P]ATP in a kinase reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for kinase-mediated phosphorylation of the substrate.
-
Reaction Termination and Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter membranes extensively with phosphoric acid to remove unbound ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., bladder cancer cell line RT112 with an activating FGFR3 mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This preclinical animal model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Figure 3. General workflow for a tumor xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells with a known FGFR3 alteration into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (formulated in an appropriate vehicle) or the vehicle control to the respective groups of mice, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) at the end of the study to assess the efficacy of the inhibitor.
Conclusion
This compound presents a promising profile as a highly selective FGFR3 inhibitor. Its superior selectivity compared to first-generation pan-FGFR inhibitors like Infigratinib, AZD4547, and PD173074 suggests the potential for a more favorable therapeutic index with reduced off-target toxicities. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the relative performance of these compounds. Further head-to-head preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this compound in FGFR3-driven malignancies.
References
Safety Operating Guide
Proper Disposal of Fgfr3-IN-5: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of potent compounds like Fgfr3-IN-5 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, a potent and selective FGFR3 inhibitor used in cancer research.
This compound is a small molecule inhibitor with significant biological activity. As with any potent research chemical, it is crucial to handle it with care throughout its lifecycle, from receipt and storage to use and final disposal. Adherence to established safety protocols minimizes the risk of exposure and prevents environmental contamination.
Quantitative Data and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is critical for understanding the compound's activity and for preparing solutions for experimental use.
| Property | Value | Reference |
| IC₅₀ (FGFR3) | 3 nM | [1][2] |
| IC₅₀ (FGFR2) | 44 nM | [1][2] |
| IC₅₀ (FGFR1) | 289 nM | [1][2] |
| Purity | 99.16% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and safety. While specific experimental protocols will vary based on the research objectives, the preparation of stock solutions is a common procedure.
Stock Solution Preparation (Example):
-
Solvent Selection: Based on solubility information, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Calculation: To prepare a 10 mM stock solution of this compound (Molecular Weight: 477.52 g/mol ), dissolve 4.775 mg of the compound in 1 mL of DMSO.
-
Dissolution: Add the calculated amount of this compound to the appropriate volume of solvent in a sterile, chemically resistant vial.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Once prepared, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Disposal Workflow
The proper disposal of this compound and its associated waste is a critical final step in the experimental workflow. The following diagram illustrates the recommended disposal process.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
It is imperative to handle all materials contaminated with this compound as hazardous chemical waste. Do not dispose of this material through municipal drainage or landfill systems.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound and its waste.[3]
-
Segregate Waste: At the point of generation, separate waste into three categories:
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Place these items in a designated, clearly labeled hazardous chemical waste container for solids.
-
Liquid Waste: Collect all unused stock solutions, experimental solutions containing this compound, and contaminated solvents in a compatible, leak-proof, and clearly labeled hazardous chemical waste container for liquids. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed directly into an approved, puncture-resistant sharps container.
-
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream (e.g., DMSO).
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Follow all institutional and local regulations for the final disposal of chemical waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Personal protective equipment for handling Fgfr3-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for Fgfr3-IN-5 was not located. The following guidance is based on general laboratory safety protocols for handling chemical inhibitors and publicly available data for this compound and similar compounds. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent and selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor.
Product Information and Physical Properties
This compound is a chemical compound used in cancer research.[1] The following table summarizes its known physical and chemical properties.
| Property | Value |
| Molecular Formula | C24H24FN7O3 |
| Molecular Weight | 477.49 g/mol |
| CAS Number | 2446664-72-6 |
| Purity | 99.16% |
Hazard Identification and Precautionary Measures
While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. Based on safety data for similar chemical compounds, the following hazards may be associated with this compound:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container in accordance with local regulations.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Handling and Storage
Handling:
-
Use this compound in a designated chemical fume hood.
-
Avoid generation of dust and aerosols.
-
Ensure adequate ventilation.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C.[3]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.
FGFR3 Signaling Pathway
The diagram below illustrates the simplified FGFR3 signaling pathway, which is inhibited by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR3 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation and survival.[4][5]
Caption: Simplified FGFR3 Signaling Pathway and the inhibitory action of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
